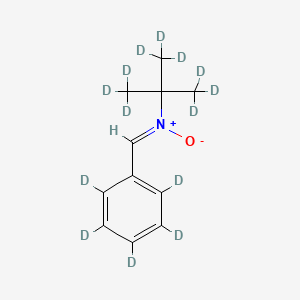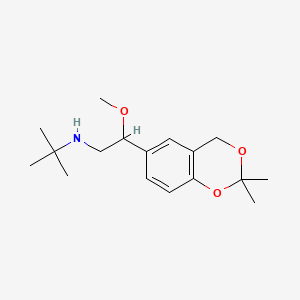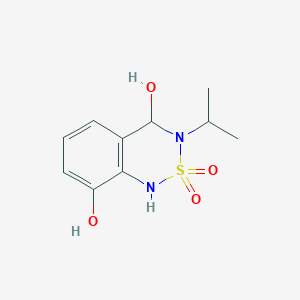![molecular formula C37H35N5O9S3 B13826037 Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline Blue diammonium salt certified is a synthetic dye commonly used in biological staining. It is known for its vibrant blue color and is often used in histology and cytology to stain collagen, plant cell walls, and fungal structures. The compound is certified by the Biological Stain Commission, ensuring its quality and suitability for laboratory use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aniline Blue diammonium salt is produced through the successive phenylation and sulfonation of basic fuchsineThe reaction conditions typically include the use of strong acids and controlled temperatures to ensure the proper formation of the dye .
Industrial Production Methods
In industrial settings, the production of Aniline Blue diammonium salt involves large-scale chemical reactors where the phenylation and sulfonation reactions are carefully monitored. The final product is then purified and crystallized to obtain the certified dye. The industrial process ensures consistency and high purity of the dye, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Aniline Blue diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its staining capabilities.
Substitution: The dye can participate in substitution reactions where functional groups are replaced, modifying its chemical properties
Common Reagents and Conditions
Common reagents used in reactions with Aniline Blue diammonium salt include strong acids, bases, and oxidizing agents. The reactions are typically conducted under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in different colored derivatives, while substitution reactions can produce various modified dyes .
Wissenschaftliche Forschungsanwendungen
Aniline Blue diammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Commonly used to stain plant cell walls, fungal structures, and collagen in histological studies.
Medicine: Employed in diagnostic assays and to highlight specific structures in tissue samples.
Industry: Utilized in the manufacturing of textiles and as a colorant in various products
Wirkmechanismus
The mechanism of action of Aniline Blue diammonium salt involves its ability to bind to specific molecular targets. In biological staining, the dye binds to polysaccharides and proteins, highlighting structures such as cell walls and collagen. The binding occurs through electrostatic interactions and hydrogen bonding, allowing the dye to selectively stain the desired structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Blue: Another anionic dye used in histology, similar in structure and application to Aniline Blue.
Water Blue: Often used in combination with Aniline Blue for polychrome staining.
Acid Blue 93: A component of Aniline Blue, used in various staining protocols
Uniqueness
Aniline Blue diammonium salt is unique due to its certification by the Biological Stain Commission, ensuring its high quality and suitability for laboratory use. Its ability to selectively stain specific biological structures makes it a valuable tool in scientific research and diagnostics .
Eigenschaften
Molekularformel |
C37H35N5O9S3 |
|---|---|
Molekulargewicht |
789.9 g/mol |
IUPAC-Name |
azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O9S3.2H3N/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);2*1H3 |
InChI-Schlüssel |
SWBJMVGBNYHNSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


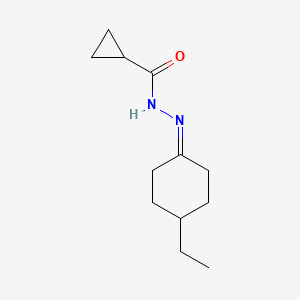
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
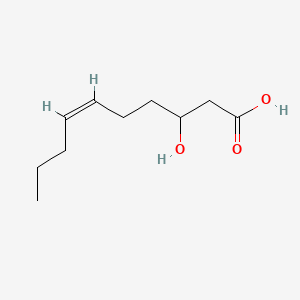
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
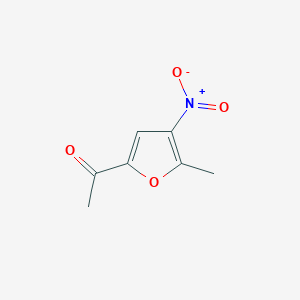
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)


![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
